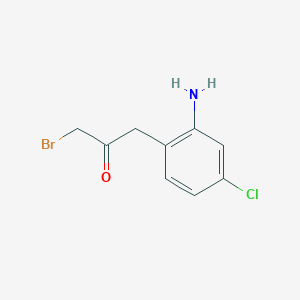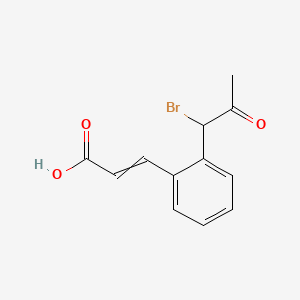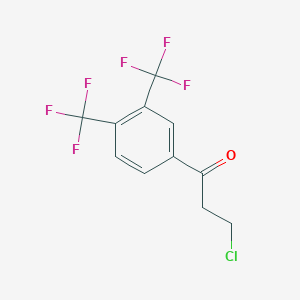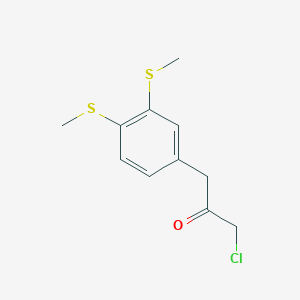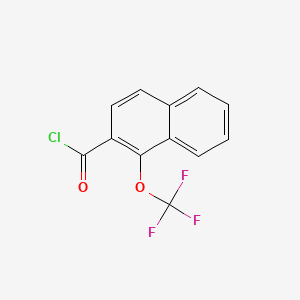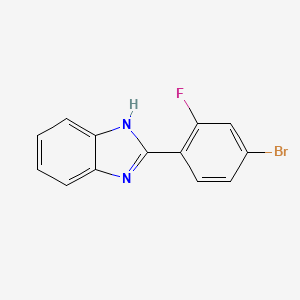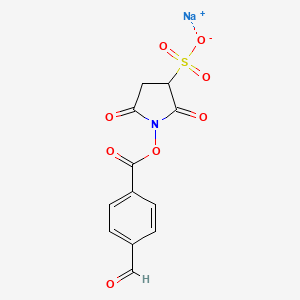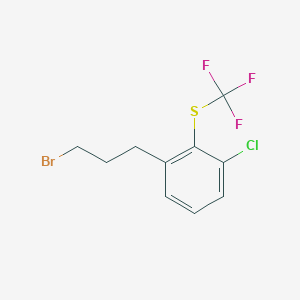![molecular formula C19H29NO B14053717 1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole CAS No. 102409-43-8](/img/structure/B14053717.png)
1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound features a complex structure with a hexyloxyethyl group, making it a unique derivative of indole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-, often involves classical methods such as the Fischer indole synthesis, Bartoli indole synthesis, and the Larock indole synthesis . These methods typically require specific catalysts, solvents, and reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of palladium-catalyzed coupling reactions, such as the Heck reaction, is common in large-scale production . Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are typical due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles with various functional groups.
Applications De Recherche Scientifique
1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune response .
Comparaison Avec Des Composés Similaires
- 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-
- 1H-Indole, 1-[2-(methoxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-
- 1H-Indole, 1-[2-(ethoxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-
Uniqueness: 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- stands out due to its hexyloxyethyl group, which imparts unique physicochemical properties.
Propriétés
Numéro CAS |
102409-43-8 |
|---|---|
Formule moléculaire |
C19H29NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
1-(2-hexoxyethyl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C19H29NO/c1-5-6-7-10-14-21-15-13-20-16(2)19(3,4)17-11-8-9-12-18(17)20/h8-9,11-12H,2,5-7,10,13-15H2,1,3-4H3 |
Clé InChI |
KKOXZNVLIDBQAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCN1C(=C)C(C2=CC=CC=C21)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


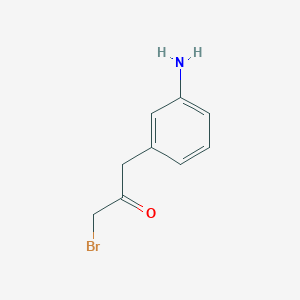
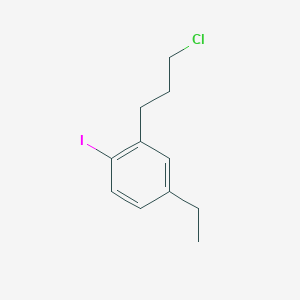
![1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B14053648.png)
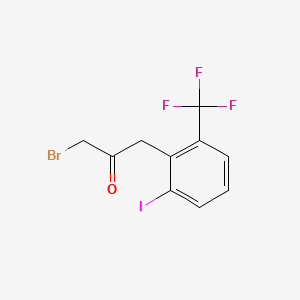
![sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate](/img/structure/B14053663.png)
![tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14053677.png)
